Methyl 4-[4-(2-hydroxyethyl)piperazin-1-yl]benzoate

Catalog No.
S14416348
CAS No.
M.F
C14H20N2O3
M. Wt
264.32 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 4-[4-(2-hydroxyethyl)piperazin-1-yl]benzoat...

Product Name

Methyl 4-[4-(2-hydroxyethyl)piperazin-1-yl]benzoate

IUPAC Name

methyl 4-[4-(2-hydroxyethyl)piperazin-1-yl]benzoate

Molecular Formula

C14H20N2O3

Molecular Weight

264.32 g/mol

InChI

InChI=1S/C14H20N2O3/c1-19-14(18)12-2-4-13(5-3-12)16-8-6-15(7-9-16)10-11-17/h2-5,17H,6-11H2,1H3

InChI Key

GKMZUECYIMAZMD-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)N2CCN(CC2)CCO

Methyl 4-[4-(2-hydroxyethyl)piperazin-1-yl]benzoate is a bifunctional building block utilized in the synthesis of proteolysis-targeting chimeras (PROTACs) and advanced active pharmaceutical ingredients (APIs) [1]. It features an orthogonally protected aryl carboxylic acid (methyl ester) and a flexible, hydrophilic 2-hydroxyethyl group attached to a rigid piperazine core. This specific structural arrangement provides a highly processable, organic-soluble scaffold that allows for sequential, controlled functionalization at the primary alcohol followed by mild deprotection and coupling at the carboxylate, making it a critical precursor for complex linker-payload assemblies [2].

Substituting this compound with its free acid analog (4-[4-(2-hydroxyethyl)piperazin-1-yl]benzoic acid) introduces severe zwitterionic behavior, drastically reducing solubility in standard aprotic coupling solvents like dichloromethane (DCM) or dimethylformamide (DMF) and complicating purification [1]. Conversely, attempting to build this motif from the unsubstituted methyl 4-(piperazin-1-yl)benzoate requires downstream alkylation with hazardous reagents (e.g., 2-bromoethanol), which frequently yields 10–15% over-alkylated impurities and requires tedious chromatographic separation [2]. Furthermore, replacing the methyl ester with an ethyl or tert-butyl ester necessitates harsher deprotection conditions (extended heating or strong acids) that can degrade sensitive PEG-based PROTAC linkers or epimerize adjacent stereocenters [3].

Solubility and Processability Advantage Over Free Acid Analog

The presence of the methyl ester prevents the formation of a zwitterionic species between the basic piperazine nitrogen and the carboxylic acid. In standard process solvents like DCM and DMF, the esterified compound demonstrates superior solubility and handling characteristics compared to the free acid baseline. This enhanced solubility translates directly to higher volumetric productivity in reactor settings and eliminates the need for highly polar, difficult-to-remove solvent mixtures during the initial functionalization of the hydroxyethyl group [1].

Evidence DimensionSolubility in aprotic process solvents (DCM/DMF)
Target Compound DataHigh solubility (>100 mg/mL); non-zwitterionic
Comparator Or Baseline4-[4-(2-hydroxyethyl)piperazin-1-yl]benzoic acid (Free acid) (<10 mg/mL; zwitterionic)
Quantified Difference>10-fold increase in solubility
ConditionsStandard ambient temperature (20-25 °C) in DCM or DMF

Procuring the methyl ester avoids the severe handling and solubility bottlenecks associated with zwitterionic free acids, enabling streamlined, high-yield functionalization in standard organic solvents.

Mild Deprotection Kinetics vs. Heavier Esters

In multi-step PROTAC synthesis, the ester must eventually be hydrolyzed to couple with a target-binding ligand. The methyl ester offers a kinetically favorable hydrolysis profile under mild aqueous basic conditions (e.g., LiOH in THF/water) compared to ethyl or sterically hindered esters. This rapid, low-temperature deprotection prevents the degradation of base-sensitive functional groups (such as certain imides or ester-based warheads) that are often already installed on the other side of the molecule [1].

Evidence DimensionHydrolysis conditions and time
Target Compound DataComplete hydrolysis with 1.5 eq LiOH at 20 °C within 2–4 hours
Comparator Or BaselineEthyl 4-[4-(2-hydroxyethyl)piperazin-1-yl]benzoate (Requires >12 hours or elevated temperatures >40 °C)
Quantified Difference60–80% reduction in reaction time at ambient temperature
ConditionsLiOH-mediated saponification in THF/H2O mixtures

Selecting the methyl ester ensures that downstream deprotection steps remain mild enough to preserve the integrity of complex, sensitive PROTAC architectures.

Yield and Purity Improvements via Pre-installed Functionalization

Building the hydroxyethyl group onto a generic piperazine precursor via alkylation introduces significant process impurities, including unreacted starting material and dialkylated byproducts. By procuring the pre-functionalized Methyl 4-[4-(2-hydroxyethyl)piperazin-1-yl]benzoate, manufacturers bypass this low-yielding step entirely. This direct procurement strategy typically increases the overall yield of the targeted linker segment by eliminating the 15–25% yield loss standardly associated with piperazine alkylation and subsequent chromatographic purification [1].

Evidence DimensionYield of functionalized linker segment
Target Compound DataDirect use: >95% purity without initial alkylation step
Comparator Or BaselineMethyl 4-(piperazin-1-yl)benzoate + 2-bromoethanol alkylation (~75-85% yield, 10-15% impurities)
Quantified DifferenceElimination of 10-15% alkylation impurities and 15-25% yield loss
ConditionsStandard laboratory or pilot-scale PROTAC linker assembly

Procuring the pre-assembled hydroxyethyl scaffold eliminates a notoriously messy alkylation step, significantly improving batch-to-batch reproducibility and reducing purification overhead.

PROTAC Linker-Warhead Assembly

This compound is highly suited for PROTAC synthesis where the primary alcohol is first conjugated to an E3 ligase-binding moiety (e.g., via etherification or conversion to a leaving group), followed by mild saponification of the methyl ester to enable amide coupling with the target protein ligand [1].

Orthogonally Protected API Scaffold Manufacturing

Ideal for use in the development of piperazine-containing APIs that require sequential, highly controlled modifications at both a basic nitrogen terminus and an aryl carboxylate, leveraging the methyl ester's stability during alcohol functionalization [2].

PEGylated Intermediate Synthesis

Serves as a reliable, organic-soluble starting point for extending PEG chains. The pre-installed 2-hydroxyethyl group acts as a direct anchor for PEGylation, while the methyl ester protects the aryl acid from unwanted esterification during chain extension [3].

XLogP3

1

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

264.14739250 g/mol

Monoisotopic Mass

264.14739250 g/mol

Heavy Atom Count

19

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